molecular formula C17H22N4OS B5637666 1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol

1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol

Cat. No. B5637666
M. Wt: 330.4 g/mol
InChI Key: LTTYXAQMPUVEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It can also inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol has been shown to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. It can also decrease the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, it can improve glucose and lipid metabolism, which can be beneficial in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol in lab experiments is that it has been shown to have low toxicity and high selectivity towards cancer cells. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol. One of the directions is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Moreover, it would be interesting to explore its synergistic effects with other drugs and natural compounds.

Synthesis Methods

The synthesis of 1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol involves the reaction of 1-(bromomethyl)-5-(1H-indol-5-yl)-1H-1,2,4-triazole with 2-(methylthio)ethylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been demonstrated to have neuroprotective properties and can improve cognitive function in Alzheimer's disease models. Moreover, it has shown antidepressant-like effects in animal models of depression.

properties

IUPAC Name

1-[5-(1H-indol-5-yl)-3-(2-methylsulfanylethyl)-1,2,4-triazol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-3-14(22)11-21-17(19-16(20-21)7-9-23-2)13-4-5-15-12(10-13)6-8-18-15/h4-6,8,10,14,18,22H,3,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTYXAQMPUVEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=NC(=N1)CCSC)C2=CC3=C(C=C2)NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol

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